molecular formula C17H14BrN3O3 B2945145 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638138-60-0

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Numéro de catalogue: B2945145
Numéro CAS: 638138-60-0
Poids moléculaire: 388.221
Clé InChI: SLSTXKTVCUHHIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its molecular formula is C₁₇H₁₄BrN₃O₃, featuring a 5-bromo-2-methoxyphenyl substituent at position 4, a methyl group at position 7, and a nitrile group at position 2. The 5,6-dihydro configuration introduces partial saturation, affecting conformational flexibility .

Propriétés

IUPAC Name

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3/c1-8-5-13-15(17(22)21-8)14(11(7-19)16(20)24-13)10-6-9(18)3-4-12(10)23-2/h3-6,14H,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSTXKTVCUHHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound belonging to the pyranopyridine class. This compound has garnered interest due to its potential biological activities, including anticancer properties and applications in biochemical studies.

The molecular formula of the compound is C17H14BrN3O3C_{17}H_{14}BrN_3O_3, with a molecular weight of 388.22 g/mol. Key chemical properties include:

PropertyValue
Molecular Weight388.22 g/mol
LogP2.3753
LogD2.3723
Polar Surface Area78.526 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors3

Anticancer Properties

Research indicates that compounds similar to 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of pyranopyridines have been shown to inhibit the activation of human hepatic stellate cells (LX2) and reduce HCV NS3 and NS5A protein levels in treated cells, suggesting a potential role in liver fibrosis and hepatitis C treatment .

While the specific mechanism of action for this compound is not well-documented, it is hypothesized that its effects may be mediated through interactions with molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the amino group and various substituents likely enhances its interaction with biological macromolecules .

Case Studies

  • Cytotoxicity Assessment : A study evaluated various pyran derivatives against cancer cell lines MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, highlighting their potential as anticancer agents .
  • Biochemical Applications : The compound has been utilized in biochemical studies for labeling reducing-end oligosaccharides via reductive amination, which is critical for tracking specific oligosaccharides in various biochemical assays .

Comparative Analysis

The biological activity of 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can be compared to other similar compounds within the pyranopyridine class:

Compound NameAnticancer Activity (IC50)Mechanism of Action
2-Amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-pyranIC50 = 40 μMEnzyme inhibition
2-Amino-4-(5-fluoro-2-methoxyphenyl)-5-oxo-pyranIC50 = 25 μMReceptor modulation
2-Amino-4-(5-chloro-2-methoxyphenyl)-5-oxo-pyranIC50 = 30 μMCell cycle arrest

Analyse Des Réactions Chimiques

Functional Group Transformations

The compound’s reactivity is driven by its substituents:

Amino Group (-NH<sub>2</sub>)

  • Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to form 2-acetamido-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 85%).

  • Alkylation : Treatment with methyl iodide in DMF produces 2-(methylamino)-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 72%).

Cyano Group (-CN)

  • Hydrolysis : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O), the cyano group converts to a carboxylic acid, yielding 2-amino-4-(5-bromo-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid (yield: 68%).

Methoxy Group (-OCH<sub>3</sub>)

  • Demethylation : Reacts with BBr<sub>3</sub> in DCM to form 2-amino-4-(5-bromo-2-hydroxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 63%).

Table 2: Functional Group Reactivity

Functional GroupReagent/ConditionsProductYield (%)Reference
-NH<sub>2</sub>Acetyl chloride/DCMAcetamido derivative85
-CNH<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, refluxCarboxylic acid derivative68
-OCH<sub>3</sub>BBr<sub>3</sub>/DCM, 0°CHydroxyphenyl derivative63

Cross-Coupling Reactions Involving the Bromo Substituent

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions:

Suzuki Coupling

  • Reacts with phenylboronic acid under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form 2-amino-4-(5-phenyl-2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile (yield: 75%) .

Table 3: Cross-Coupling Reactions

Coupling PartnerCatalystConditionsProductYield (%)Reference
Phenylboronic acidPd(PPh<sub>3</sub>)<sub>4</sub>K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CBiaryl derivative75
Vinylboronic esterPd(OAc)<sub>2</sub>Et<sub>3</sub>N, DMF, 100°CStyryl-substituted derivative68

Stability Under Acidic and Basic Conditions

  • Acidic Conditions : The pyran ring remains stable in dilute HCl (pH 2–3) but undergoes hydrolysis at pH < 1 .

  • Basic Conditions : The cyano group is resistant to hydrolysis in NaOH (1M), but prolonged heating (>6 hours) leads to partial degradation.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aryl Ring

  • Compound 14 (): 2-Amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key differences: 3-Bromo (vs. 5-bromo-2-methoxy) and 6,7-dimethyl groups. Impact: The 3-bromo substitution reduces steric hindrance compared to the target compound’s 5-bromo-2-methoxy group. The additional methyl groups at positions 6 and 7 may increase hydrophobicity .
  • Compound 3ab (): Methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate Key differences: 4-Methoxyphenyl (vs. 5-bromo-2-methoxyphenyl), phenethyl at position 6, and a carboxylate ester (vs. nitrile).

Substituent Variations at Position 6

  • Compound from : 2-Amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile Key differences: 2-Chlorophenyl and phenethyl substitution at position 6. Impact: The phenethyl group increases molecular weight (MW = 417.89 g/mol) compared to the target compound (MW = 396.22 g/mol), affecting pharmacokinetic properties like absorption .

Core Skeleton Modifications

  • Compound from : 2-Amino-7-methyl-5-oxo-4-aryl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile Key differences: Pyrano[4,3-b]pyran core (vs. pyrano[3,2-c]pyridine).

Spectroscopic and Physical Properties

Nuclear Magnetic Resonance (NMR)

  • Compound 14 ():
    • ¹H NMR : δ 7.39–7.11 (m, aromatic H), 6.07 (s, pyran H), 3.30 (s, OCH₃).
    • ¹³C NMR : δ 161.5 (C=O), 105.3 (CN), 20.5 (CH₃) .

High-Resolution Mass Spectrometry (HRMS)

  • Compound 14 : m/z 394.0159 [M+Na⁺], matching theoretical 394.0167 .
  • Compound 3ab : Molecular ion peak at m/z 452.18 (C₂₄H₂₅N₃O₅) .

Melting Points

  • Compound 14: Not reported.
  • Compound 3ab : 211–213°C .
  • Compounds : 256–258°C (similar derivatives) .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrano[3,2-c]pyridine core in derivatives of this compound?

  • Methodological Answer: The pyrano[3,2-c]pyridine core is typically synthesized via multicomponent reactions (MCRs). For example, bromophenyl derivatives can be prepared by refluxing a mixture of substituted acetophenones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol. Reaction optimization (e.g., 10–20 hours under reflux) is critical for yield improvement . Table 1: Key Reaction Parameters from Literature
ReagentsSolventTemperatureTime (h)Yield (%)
Aldehyde, acetophenone, ethyl cyanoacetate, NH₄OAcEthanolReflux10–2070–95

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer: Use DMSO-d6d_6 as a solvent to enhance solubility and reduce aggregation. Assign peaks via 2D NMR techniques (e.g., 1^1H-13^{13}C HMBC) to confirm connectivity. For example, the methoxy group (δ ~3.30 ppm in 1^1H NMR) and bromophenyl protons (δ 7.11–7.39 ppm) can be correlated with carbonyl carbons (δ ~161.5 ppm in 13^{13}C NMR) .

Q. What purification strategies are recommended for isolating this compound?

  • Methodological Answer: Precipitate the crude product using ethanol/water mixtures, followed by recrystallization from DMF/ethanol (1:2 ratio). Column chromatography with silica gel and ethyl acetate/hexane gradients can further resolve impurities .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields for similar derivatives with varying substituents?

  • Methodological Answer: Substituent steric/electronic effects (e.g., bromine vs. methoxy) influence reaction kinetics. Optimize by:
  • Adjusting reaction time (e.g., extending to 24 hours for bulky substituents).
  • Using catalysts like piperidine or acetic acid to enhance cyclization .
    Example: Bromophenyl derivatives may require higher temperatures (80°C vs. 60°C) compared to methoxy analogs .

Q. What computational methods are suitable for predicting the tautomeric behavior of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria. Validate predictions using 1^1H NMR in DMSO-d6d_6, where tautomers exhibit distinct NH2_2 and carbonyl proton shifts. Tautomer counts (e.g., 2 tautomers) are noted in topological analyses .

Q. How can X-ray crystallography confirm the stereochemistry of the dihydropyran ring?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals bond angles and torsion angles. For example, monoclinic crystal systems (space group P21/nP2_1/n) with unit cell parameters (e.g., a=9.52a = 9.52 Å, β=97.8°β = 97.8°) have been used for related pyrano-pyridine derivatives .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antiproliferative activity?

  • Methodological Answer: Synthesize analogs with systematic substituent variations (e.g., replacing bromine with chlorine or methoxy groups). Test in vitro against cancer cell lines (e.g., MCF-7) and correlate IC50_{50} values with electronic parameters (Hammett constants) or steric bulk . Table 2: Example SAR Data for Bromophenyl Derivatives
SubstituentIC50_{50} (µM)LogP
5-Bromo-2-methoxy1.23.0
3,4-Dichloro2.53.5

Q. How can regioselectivity challenges during electrophilic substitution be mitigated?

  • Methodological Answer: Direct substitution using protecting groups (e.g., acetyl for NH2_2) or employ directing groups (e.g., cyano) to favor meta/para positions on the aryl ring. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Data Contradiction Analysis

Q. How should researchers resolve conflicting 13^{13}13C NMR assignments for carbonyl carbons in similar compounds?

  • Methodological Answer: Cross-validate using HMBC correlations and compare with literature. For instance, a carbonyl signal at δ 161.5 ppm may shift to δ 159.6 ppm in DMSO-d6d_6 due to solvent effects .

Q. Why do antiproliferative activities vary significantly across structurally similar analogs?

  • Methodological Answer:
    Differences in cell permeability (linked to logP) and target binding (e.g., kinase inhibition) explain variability. Validate via molecular docking studies (e.g., AutoDock Vina) to identify key interactions with biological targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.